
GNE-3511
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of GNE-3511 involves several steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the formation of the desired product . Industrial production methods focus on optimizing yield and purity, often employing large-scale reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
GNE-3511 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide and methanol, as well as catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups .
Applications De Recherche Scientifique
Epilepsy
Recent studies have demonstrated the efficacy of GNE-3511 in preventing epileptogenesis in animal models. A study using a pilocarpine-induced temporal lobe epilepsy model showed that treatment with this compound significantly reduced the frequency of spontaneous seizures and improved cognitive function.
Key Findings:
- Dosage Efficacy : Both 1 mg/kg and 5 mg/kg doses of this compound resulted in a significant decrease in seizure frequency compared to control groups (p<0.01 and p<0.001, respectively) .
- Neuroprotection : Histological analyses indicated neuroprotective effects in the hippocampal CA1 area and dentate gyrus, with reduced neuronal degeneration observed .
Neuropathic Pain
This compound has also been investigated for its role in alleviating neuropathic pain. Studies have shown that pharmacological inhibition of DLK can reduce mechanical allodynia, a common symptom in neuropathic pain conditions.
Case Study Insights:
- In models of sciatic nerve transection, this compound treatment led to significant reductions in pain sensitivity, suggesting its potential as a therapeutic agent for neuropathic pain management .
Neurodegenerative Diseases
The compound has shown promise in models of neurodegenerative diseases such as Alzheimer's and ALS. Inhibition of DLK was found to protect neurons from degeneration associated with these conditions.
Research Highlights:
- Alzheimer’s Disease : this compound demonstrated protective effects against neurodegeneration in models mimicking Alzheimer’s pathology .
- Amyotrophic Lateral Sclerosis : Similar protective effects were noted, indicating the compound's broad applicability across various neurodegenerative disorders .
Data Table: Summary of Research Findings on this compound
Mécanisme D'action
GNE-3511 exerts its effects by selectively inhibiting dual leucine zipper kinase, a key regulator of cellular stress responses. The inhibition of this kinase prevents the activation of downstream signaling pathways, including the c-Jun N-terminal kinase pathway. This leads to reduced neuronal degeneration and inflammation, making it a promising candidate for treating neurodegenerative diseases and neuropathic pain .
Comparaison Avec Des Composés Similaires
GNE-3511 is unique in its high selectivity and potency as a dual leucine zipper kinase inhibitor. Similar compounds include:
SP600125: A c-Jun N-terminal kinase inhibitor with broader kinase inhibition.
GDC-0941: A phosphoinositide 3-kinase inhibitor with different molecular targets.
SR-7826: A LIM kinase inhibitor with distinct biological effects .
These compounds differ in their molecular targets and therapeutic applications, highlighting the specificity and potential of this compound in neurodegenerative disease research.
Propriétés
IUPAC Name |
2-[[6-(3,3-difluoropyrrolidin-1-yl)-4-[1-(oxetan-3-yl)piperidin-4-yl]pyridin-2-yl]amino]pyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F2N6O/c24-23(25)4-8-31(15-23)22-11-18(17-2-6-30(7-3-17)19-13-32-14-19)10-21(29-22)28-20-9-16(12-26)1-5-27-20/h1,5,9-11,17,19H,2-4,6-8,13-15H2,(H,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFIAUKMKYHHFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NC(=C2)N3CCC(C3)(F)F)NC4=NC=CC(=C4)C#N)C5COC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.